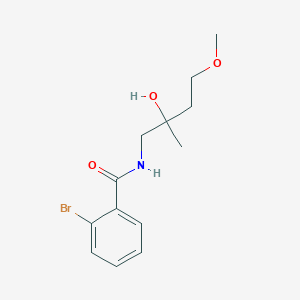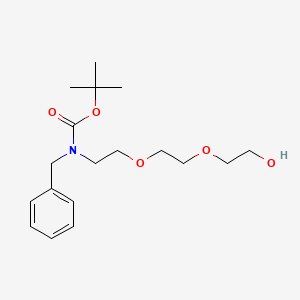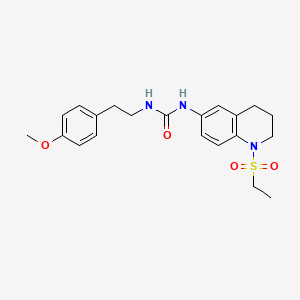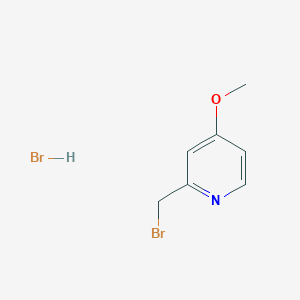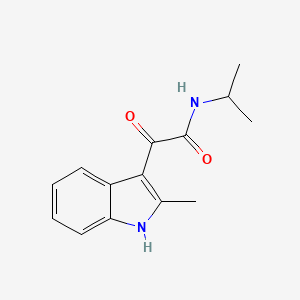![molecular formula C17H13ClN2O4 B2363876 N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide CAS No. 339105-85-0](/img/structure/B2363876.png)
N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide, commonly referred to as CBI-AM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. CBI-AM is a synthetic compound that is used in various scientific research applications, including neuroscience, cancer research, and drug discovery.
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide has been explored in various studies, primarily focusing on its synthesis and potential applications. One study details a process for preparing water-soluble, potential analgesic compounds, including the synthesis of 2-(1,3-dioxo1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives, which are structurally related to the compound (Reddy, Kumari, & Dubey, 2013). Another study explores the green approach for drug design and discovery, again involving derivatives of this compound as potential analgesic and antipyretic agents (Reddy, Reddy, & Dubey, 2014).
Antioxidant and Anti-inflammatory Properties
Research has also been conducted on the antioxidant and anti-inflammatory properties of related compounds. For instance, a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, structurally similar to the compound , have been synthesized and evaluated for their anti-inflammatory and antioxidant activity (Koppireddi et al., 2013).
α-Glucosidase Inhibitory Activity
Another study focused on α-glucosidase inhibitory activity, involving N-(4-(m-Chlorophenyl)-1,3-thiazol-2yl)-2-(2,4-dioxo-1,3-thiazolidin-5- yl)acetamide, which shares structural similarities with the compound , showing significant inhibition activity (Koppireddi et al., 2014).
Molecular Recognition in Solid State
In the field of crystallography, the molecular recognition in the solid state of compounds like Apremilast, which is structurally related to this compound, has been studied, exploring their potential as a selective π-philic mechanoreceptor (Dudek et al., 2018).
Drug Design and Anticancer Properties
Further research includes the synthesis and molecular docking analysis of anticancer drugs structurally related to this compound, offering insights into their potential application in cancer treatment (Sharma et al., 2018).
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(1,3-dioxoisoindol-2-yl)oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c18-12-7-5-11(6-8-12)9-19-15(21)10-24-20-16(22)13-3-1-2-4-14(13)17(20)23/h1-8H,9-10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYDRCLQWLGBLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
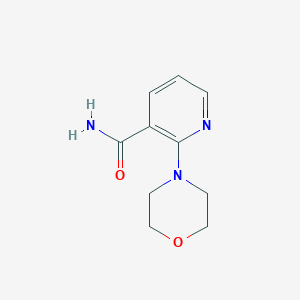
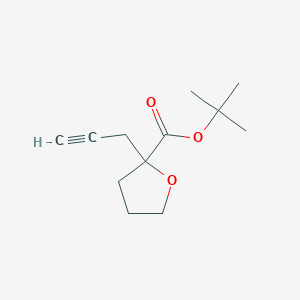
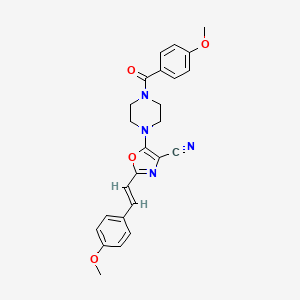

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromofuran-2-carboxamide](/img/structure/B2363802.png)
![3-amino-N-(4-chloro-2-methoxy-5-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2363803.png)
![5-(5-Bromothiophene-2-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2363804.png)
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-cyanobenzoate](/img/structure/B2363806.png)
![3-[5-Methyl-2-(phenylmethoxycarbonylamino)phenyl]sulfanylpropanoic acid](/img/structure/B2363808.png)
